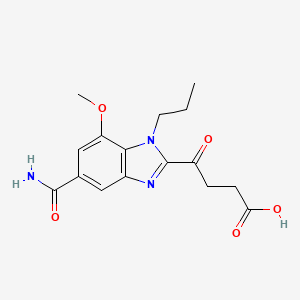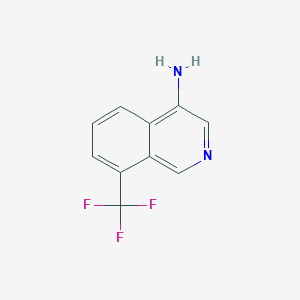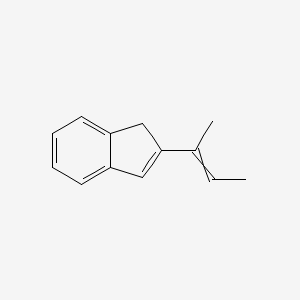![molecular formula C28H24N2O2 B12514690 2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and medicine. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by its complex structure, which includes multiple phenyl and hydroxyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol typically involves the condensation reaction between o-phenylenediamine and salicylaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halides, alkylating agents; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated phenol derivatives
Applications De Recherche Scientifique
2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as proteins and DNA, leading to various biological effects. For example, the compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid
- 2-{[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
- 2-{[(2-Hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-copper (II) complex
Uniqueness
Compared to similar compounds, 2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol is unique due to its complex structure, which includes multiple phenyl and hydroxyl groups. This structural complexity contributes to its diverse chemical reactivity and wide range of applications in various fields.
Propriétés
Formule moléculaire |
C28H24N2O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[[2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H24N2O2/c31-25-17-9-7-15-23(25)19-29-27(21-11-3-1-4-12-21)28(22-13-5-2-6-14-22)30-20-24-16-8-10-18-26(24)32/h1-20,27-28,31-32H |
Clé InChI |
XYGQIEGQKDYFMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)



![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)

![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)

![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
